molecular formula C10H8O2S2 B1349317 2,2'-Thenoin CAS No. 27761-02-0

2,2'-Thenoin

Cat. No. B1349317
CAS RN: 27761-02-0
M. Wt: 224.3 g/mol
InChI Key: OGWZIOZTPNLTCR-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

  • 2,2'-Thenoin, a symmetric analog of benzoin, is synthesized using the benzoin condensation reaction starting with 2-thiophenecarboxaldehyde. Its crystal structure was determined at room temperature, providing valuable insights into its molecular arrangement (Crundwell, Meskill, Sayers, & Kantardjieff, 2002).

Benzoin Condensation Reactions 2. Benzoin condensation reactions involving 2-thiophenecarboxaldehydes have been studied, leading to the formation of both thenoins and thenils. These reactions are facilitated by catalysts like potassium cyanide, cyanide-resin, and thiazolium salt (Lee, Kim, Gong, & Lee, 1992).

Reactivity Studies 3. Investigations into the reactivities of this compound derivatives have revealed potential routes for the formation of thenils and their interactions with various chemical reagents. These studies offer insights into the chemical behavior and potential applications of this compound in various reactions (Pennanen, 1977).

Corrosion Inhibition Research 4. 2-Thiohydantoin (2-THD), a related compound, has been explored as a corrosion inhibitor for mild steel in acidic environments. This research highlights the potential use of similar compounds in protecting metals against corrosion (Yüce & Kardaş, 2012)

Electrochemical Properties 5. A study on the basic medium oxidation of aromatic α-hydroxy-ketones, including thenoin, revealed the generation of free radical-anions and the color change in solutions. This research provides insights into the electrochemical properties of thenoin and its analogs (Gómez-Vidales et al., 2010).

Molecular Descriptor Calculation for Chemoinformatics 6. In the field of chemoinformatics, molecular descriptors that capture the structural characteristics of molecules, like thenoin, are increasingly important. These descriptors are used in ADME/toxicity prediction, library design, and virtual screening (Hong et al., 2008).

properties

IUPAC Name

2-hydroxy-1,2-dithiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWZIOZTPNLTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370510
Record name 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27761-02-0
Record name 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2,2'-Thenoin as a urease inhibitor?

A1: this compound, along with other α-hydroxyketones like furoin, demonstrates potent inhibitory activity against jack bean urease. [] Research suggests that these compounds exert their inhibitory effect by binding to cysteinyl residues located within the enzyme's active site. [] This interaction is believed to interfere with the enzyme's catalytic mechanism, ultimately reducing its activity. The inhibitory effect can be reversed by the addition of thiol-containing compounds like 2-mercaptoethanol or dithiothreitol, further supporting the involvement of cysteine residues in the inhibition process. []

Q2: How does the structure of this compound contribute to its urease inhibitory activity?

A2: The presence of the α-hydroxyketone moiety in this compound is crucial for its urease inhibitory activity. [] Interestingly, the corresponding α-diketones, such as 2,2'-thenil, show little to no inhibitory effect on urease. [] This suggests that the hydroxyl group in the α-position plays a vital role in the interaction with the enzyme's active site, potentially forming hydrogen bonds with key residues. Further research is needed to elucidate the precise binding interactions and the structure-activity relationship of this compound and its derivatives.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8O2S2. Its molecular weight is 224.29 g/mol. []

Q4: What are some known synthetic routes for this compound?

A4: this compound can be synthesized in good yield through a benzoin condensation reaction using 2-thiophenecarboxaldehyde as the starting material. [] This reaction typically involves the use of a cyanide catalyst, such as sodium cyanide or potassium cyanide. Alternative methods, like phytochemical reduction of 2,2'-thenil, have also been explored. []

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